molecular formula C13H11N3O3 B11674322 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11674322
M. Wt: 257.24 g/mol
InChI Key: VAYBQAFIXQUNOU-VIZOYTHASA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of 3,4-dihydroxybenzaldehyde and pyridine-3-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to chelate metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl groups on the phenyl ring, which can enhance its antioxidant properties. Additionally, the pyridine ring can participate in various chemical reactions, making it a versatile compound for further functionalization .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-4-3-9(6-12(11)18)7-15-16-13(19)10-2-1-5-14-8-10/h1-8,17-18H,(H,16,19)/b15-7+

InChI Key

VAYBQAFIXQUNOU-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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